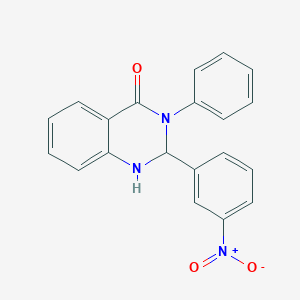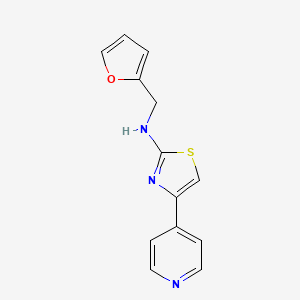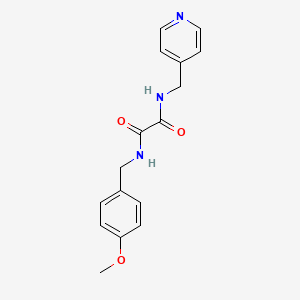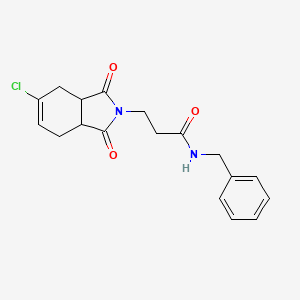
1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the class of piperazine derivatives and is known to act as a selective antagonist of the serotonin 5-HT1D receptor. In
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate involves its binding to the serotonin 5-HT1D receptor. This receptor is located in various regions of the brain and is involved in the regulation of pain, mood, and anxiety. This compound acts as a selective antagonist of the 5-HT1D receptor, which means that it blocks the activity of this receptor. By blocking the activity of the 5-HT1D receptor, this compound may reduce the symptoms of migraine, depression, and anxiety.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the release of calcitonin gene-related peptide (CGRP), which is involved in the development of migraine headaches. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its high selectivity for the serotonin 5-HT1D receptor. This allows researchers to study the effects of blocking this receptor subtype without affecting other serotonin receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate. One area of research is the development of more potent and selective antagonists of the 5-HT1D receptor. Another area of research is the exploration of the potential use of this compound in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity in humans.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine oxalate has been extensively studied for its potential use in treating various neurological disorders, including migraine, depression, and anxiety. The compound is known to act as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain, mood, and anxiety. This compound has been shown to have a high affinity for the 5-HT1D receptor and is highly selective for this receptor subtype.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S.C2H2O4/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13;3-1(4)2(5)6/h3-5,11H,2,6-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPORXPTAUCLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)



![3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945087.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945102.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945110.png)

